(5-Benzyloxycarbonylamino-5-carbamoyl-pentyl)-carbamic acid tert-butyl ester
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Overview
Description
. This compound is widely used in peptide synthesis due to its protective groups, which prevent unwanted reactions during the synthesis process.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Z-LYS(BOC)-NH2 typically involves the protection of the amino and carboxyl groups of lysine. One common method involves the formation of a copper complex with lysine, followed by tert-butoxycarbonylation and benzyloxycarbonylation . The copper complex is then removed using a chelating ion exchange resin .
Industrial Production Methods
In industrial settings, Z-LYS(BOC)-NH2 is produced on a large scale using optimized synthetic routes to ensure high yields and purity. The process involves multiple steps, including the protection of lysine’s functional groups and the use of specific reagents to achieve the desired product .
Chemical Reactions Analysis
Types of Reactions
Z-LYS(BOC)-NH2 undergoes various chemical reactions, including:
Substitution Reactions: The protective groups can be selectively removed under specific conditions to yield the desired peptide.
Hydrolysis: The compound can be hydrolyzed to remove the protective groups, resulting in free lysine.
Common Reagents and Conditions
Anhydrous Hydrogen Fluoride (HF): Used for the cleavage of peptides from Boc-based resins.
Trimethylsilyl Trifluoromethanesulfonate (TMSOTf): An alternative to HF for cleavage from certain resins.
Major Products Formed
The major products formed from the reactions of Z-LYS(BOC)-NH2 include free lysine and its derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Z-LYS(BOC)-NH2 is extensively used in scientific research, particularly in the fields of chemistry, biology, and medicine. Some of its applications include:
Peptide Synthesis: Used as a building block in the synthesis of peptides due to its protective groups.
Drug Development: Employed in the synthesis of peptide-based drugs.
Biological Studies: Utilized in the study of protein interactions and functions.
Mechanism of Action
The mechanism of action of Z-LYS(BOC)-NH2 involves the protection of lysine’s amino and carboxyl groups, preventing unwanted reactions during peptide synthesis. The protective groups can be selectively removed under specific conditions, allowing for the controlled synthesis of peptides .
Comparison with Similar Compounds
Similar Compounds
Fmoc-Lys(Z)-OH: Another protected lysine derivative used in peptide synthesis.
Boc-Lys(Z)-OH: Similar to Z-LYS(BOC)-NH2 but with different protective groups.
Uniqueness
Z-LYS(BOC)-NH2 is unique due to its combination of benzyloxycarbonyl and tert-butoxycarbonyl protective groups, which provide enhanced stability and selectivity during peptide synthesis .
Properties
Molecular Formula |
C19H29N3O5 |
---|---|
Molecular Weight |
379.5 g/mol |
IUPAC Name |
benzyl N-[1-amino-6-[(2-methylpropan-2-yl)oxycarbonylamino]-1-oxohexan-2-yl]carbamate |
InChI |
InChI=1S/C19H29N3O5/c1-19(2,3)27-17(24)21-12-8-7-11-15(16(20)23)22-18(25)26-13-14-9-5-4-6-10-14/h4-6,9-10,15H,7-8,11-13H2,1-3H3,(H2,20,23)(H,21,24)(H,22,25) |
InChI Key |
NRIVYVKAKANCDC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NCCCCC(C(=O)N)NC(=O)OCC1=CC=CC=C1 |
Origin of Product |
United States |
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